molecular formula C7H8N2O2 B13574811 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid

Katalognummer: B13574811
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: OXALEBALWIIXFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid is a heterocyclic compound that contains both pyrrole and imidazole rings fused together

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amino carbonyl compound with a suitable electrophile, followed by cyclization to form the fused ring system . The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the cyclization process to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of reactor type depends on the desired production scale and the specific reaction conditions. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles such as amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

5H,6H,7H-pyrrolo[1,2

Eigenschaften

Molekularformel

C7H8N2O2

Molekulargewicht

152.15 g/mol

IUPAC-Name

6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-5-2-1-3-9(5)4-8-6/h4H,1-3H2,(H,10,11)

InChI-Schlüssel

OXALEBALWIIXFX-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(N=CN2C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.